molecular formula C21H24O5 B1195108 Denudatin B CAS No. 87402-88-8

Denudatin B

Cat. No.: B1195108
CAS No.: 87402-88-8
M. Wt: 356.4 g/mol
InChI Key: VDYACOATPFOZIO-HBUDHLSFSA-N
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Preparation Methods

Denudatin B is typically extracted and isolated from plants of the genus Magnolia . The preparation methods include:

Chemical Reactions Analysis

Denudatin B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: This involves replacing one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Denudatin B is unique due to its specific structure and biological activity. Similar compounds include:

These compounds share structural similarities and biological activities but differ in their specific effects and applications.

Properties

IUPAC Name

(2S,3R,3aR)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h6,8-13,20H,1,7H2,2-5H3/t13-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYACOATPFOZIO-HBUDHLSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@@]12OC)CC=C)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317078
Record name (+)-Denudatin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87402-88-8
Record name (+)-Denudatin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87402-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Denudatin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological activity of Denudatin B?

A1: this compound acts as a platelet-activating factor (PAF) antagonist. [, , , ] This means it can block the binding of PAF to its receptor, thereby inhibiting PAF-mediated biological processes, particularly platelet aggregation. [, , ]

Q2: Which plant species is this compound primarily isolated from?

A2: this compound is found in several plant species, notably Piper kadsura, a traditional Chinese medicine. [, , ] It has also been isolated from Piper hancei, Piper wallichii, and Magnolia fargesii. [, , , ]

Q3: What is the impact of the structural differences between this compound and Kadsurenone on their activity?

A4: The structural differences between the two compounds, though subtle, contribute to their varying PAF antagonistic activities. [] Structure-activity relationship studies indicate that specific structural features in Kadsurenone are crucial for its high potency, and modifications like those observed in this compound can significantly impact its activity. []

Q4: Beyond its PAF antagonistic activity, has this compound demonstrated any other biological effects?

A5: Studies have shown that this compound can induce vasorelaxation in rat thoracic aorta. [] Additionally, it has displayed synergistic antibacterial activity with Norfloxacin against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting efflux pumps that contribute to antibiotic resistance. [, , ]

Q5: How does this compound interact with efflux pumps in bacteria?

A6: Research suggests that this compound can inhibit the efflux of ethidium bromide (EtBr) from MRSA strain SA1199B, which overexpresses the NorA efflux pump. [, ] This suggests this compound might interfere with the efflux pump mechanism, leading to increased intracellular accumulation of antibiotics and potentially enhancing their effectiveness. [, ]

Q6: What are the potential applications of this compound in addressing antibiotic resistance?

A7: The ability of this compound to synergize with existing antibiotics like Norfloxacin against MRSA holds promise for combating antibiotic resistance. [, , ] By inhibiting efflux pumps, this compound could potentially restore the effectiveness of certain antibiotics against resistant strains, offering a potential therapeutic strategy. [, , ]

Q7: Are there any studies investigating the use of this compound in treating specific diseases?

A9: While this compound has shown promising in vitro activities, currently, there are limited studies exploring its therapeutic potential in specific diseases. [, ] Network pharmacology studies suggest potential applications in treating diabetic nephropathy, but further research is necessary to validate these findings. [, ]

Q8: What are the implications of identifying this compound in traditional medicines like Piper kadsura?

A10: The isolation of this compound from Piper kadsura, a traditional medicine used for inflammation and rheumatic conditions, provides further insight into the plant's pharmacological properties. [] This finding highlights the potential of exploring traditional medicines for novel bioactive compounds with therapeutic applications. []

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